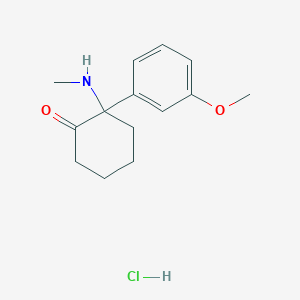
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride
Overview
Description
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride, also known as MMCCH, is an organic compound with a wide range of applications in the field of scientific research. It is a synthetic compound that is used as a tool in the laboratory to study various biochemical and physiological processes. MMCCH is used in experiments to investigate the mechanisms of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.
Scientific Research Applications
Analytical Profiling
The compound has been subjected to analytical profiling using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. This is essential for identifying and characterizing substances, particularly those advertised as research chemicals (De Paoli et al., 2013).
Neurochemical Effects
Studies have examined the neurochemical effects of this compound, particularly its influence on dopamine and serotonin concentrations in the brain. These insights are crucial for understanding the pharmacological actions and potential therapeutic applications of similar compounds (Fuchigami et al., 2015).
Metabolism and Toxicology
Research has been conducted on the metabolism and toxicological detectability of this compound, including identifying its metabolites in urine and assessing its detectability via standard urine screening approaches. This information is vital for forensic and clinical toxicology (Meyer et al., 2013).
Identification in Illegal Products
The compound has been identified in illegal products, highlighting the importance of analytical techniques in drug enforcement and public health safety (Tanaka et al., 2022).
Pharmacological Profile
Its pharmacological profile, particularly its affinity and selectivity for the glutamate NMDA receptor, has been studied. This research is important for developing new therapeutics and understanding the mechanisms of action of dissociative anesthetics (Roth et al., 2013).
X-Ray Powder Diffraction Data
X-ray powder diffraction data and unit-cell parameters for this compound have been reported, contributing to the understanding of its crystalline structure, which is essential for material science and pharmaceutical formulation (Maixner et al., 2017).
properties
IUPAC Name |
2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-15-14(9-4-3-8-13(14)16)11-6-5-7-12(10-11)17-2;/h5-7,10,15H,3-4,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRQBPUMMOLDFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1781829-56-8 | |
| Record name | Methoxmetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1781829568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHOXMETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83SY2YAD5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)




![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)
![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,2-ethoxy-4-methyl-,ethylester,(1alpha,2bta,4alpha,5alpha)](/img/no-structure.png)


